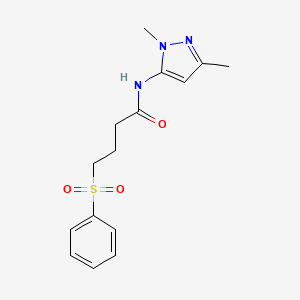

4-(benzenesulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide

Description

Properties

IUPAC Name |

4-(benzenesulfonyl)-N-(2,5-dimethylpyrazol-3-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3S/c1-12-11-14(18(2)17-12)16-15(19)9-6-10-22(20,21)13-7-4-3-5-8-13/h3-5,7-8,11H,6,9-10H2,1-2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGKGYMIBLZDNNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)CCCS(=O)(=O)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide typically involves multiple steps, starting with the preparation of the core pyrazole structure. One common method involves the reaction of 1,3-dimethyl-1H-pyrazole with a suitable butanoyl chloride derivative under basic conditions to form the intermediate butanamide. This intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

Applications in Scientific Research

1. Organic Synthesis:

- Building Block: 4-(benzenesulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide serves as a versatile building block in organic synthesis. Its sulfonamide group allows for further functionalization and derivatization, making it valuable in creating more complex molecules.

- Reagent in Reactions: The compound can act as a reagent in various chemical reactions, including oxidation and reduction processes. For instance, it can be oxidized to form sulfone derivatives or reduced to produce amine derivatives.

2. Biological Applications:

- Enzyme Inhibition: Research has indicated that this compound may function as an enzyme inhibitor. Its structural features allow it to interact with specific enzyme active sites, potentially modulating their activity. This property is particularly relevant in drug design and development.

- Ligand in Biochemical Assays: The compound has been investigated for its potential use as a ligand in biochemical assays, where it can bind to target proteins or receptors, facilitating the study of biological pathways.

3. Medicinal Chemistry:

- Therapeutic Potential: Preliminary studies suggest that 4-(benzenesulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide may have anti-inflammatory and anticancer properties. Its ability to inhibit specific enzymes involved in inflammatory processes or cancer cell proliferation makes it a candidate for further pharmacological exploration.

4. Industrial Applications:

- Specialty Chemicals Development: The compound is utilized in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals, polymers, and other industrial products.

Data Table: Summary of Applications

| Application Area | Description | Examples/Notes |

|---|---|---|

| Organic Synthesis | Building block and reagent for chemical reactions | Used to synthesize various derivatives |

| Biological Research | Enzyme inhibitor and ligand for biochemical assays | Investigated for binding affinity to target enzymes |

| Medicinal Chemistry | Potential anti-inflammatory and anticancer agent | Early-stage research indicates therapeutic promise |

| Industrial Chemistry | Development of specialty chemicals | Applications in agrochemicals and materials |

Case Studies

Case Study 1: Enzyme Inhibition

A study published in a peer-reviewed journal investigated the enzyme inhibition properties of 4-(benzenesulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide on cyclooxygenase (COX) enzymes. The results demonstrated significant inhibition compared to control compounds, suggesting its potential use as an anti-inflammatory agent.

Case Study 2: Anticancer Activity

In vitro studies were conducted to assess the anticancer activity of this compound against various cancer cell lines. The findings revealed that the compound exhibited cytotoxic effects at certain concentrations, indicating its potential as a lead compound for developing new anticancer therapies.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide can vary depending on its application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzenesulfonyl group can interact with active sites, while the pyrazole ring can enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other pyrazole- and sulfonamide-containing derivatives. Key comparisons are outlined below:

*The crystalline form in includes a butanamide core but with extensive substitutions (e.g., tetrahydro-2H-pyran, methylthio groups), making it structurally distinct.

Key Comparisons

Structural Features: The target compound’s benzenesulfonyl group distinguishes it from Compound 40’s 4-chlorophenyl-isoxazole system. Sulfonyl groups typically enhance metabolic stability compared to halophenyl groups, which may influence pharmacokinetics .

Biological Activity :

- Compound 40 demonstrated in vitro growth inhibition (IC₅₀ ~5 µM) in cell-based assays, attributed to its vicinal diaryl substitution pattern . The target compound’s benzenesulfonyl group may confer distinct target selectivity, though experimental validation is lacking.

- The patent compound in emphasizes crystalline stability , critical for formulation and bioavailability, but its biological activity remains speculative.

Synthetic Complexity :

- The target compound’s synthesis likely involves sulfonylation of a butanamide precursor, analogous to methods used for Compound 40 (e.g., nucleophilic substitution or coupling reactions) .

- The crystalline form in requires multi-step synthesis, including stereoselective modifications, highlighting the trade-off between structural complexity and therapeutic optimization.

Computational and Analytical Insights

- Structural Analysis : Tools like SHELX and Multiwfn are critical for characterizing such compounds. For example:

- SHELX enables precise refinement of crystallographic data, crucial for confirming the benzenesulfonyl group’s conformation.

- Multiwfn’s electron density topology analysis could elucidate charge distribution differences between sulfonyl and chlorophenyl substituents .

Biological Activity

4-(benzenesulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-(benzenesulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide can be described as follows:

- Molecular Formula : C14H18N2O2S

- Molecular Weight : 282.37 g/mol

- Key Functional Groups :

- Benzenesulfonyl group

- Pyrazole ring

- Butanamide moiety

The biological activity of this compound primarily stems from its interaction with various molecular targets. The benzenesulfonyl group enhances binding affinity to target proteins, which may include enzymes or receptors involved in critical cellular processes.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus blocking substrate access and preventing catalysis.

- Receptor Modulation : It may act as a modulator for various receptors, influencing signaling pathways crucial for cellular functions.

Anticancer Properties

Recent studies have indicated that compounds structurally related to 4-(benzenesulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide exhibit significant anticancer properties. For instance, related pyrazole derivatives have shown submicromolar antiproliferative activity against pancreatic cancer cells (MIA PaCa-2) by disrupting mTORC1 activity and enhancing autophagy under nutrient-deficient conditions .

Antimicrobial Activity

Studies have also explored the antimicrobial potential of sulfonamide derivatives. Compounds similar to 4-(benzenesulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide have demonstrated activity against various bacterial strains and protozoa, suggesting a broader therapeutic application .

Case Study 1: Anticancer Activity

A study focusing on the structure–activity relationship (SAR) of pyrazole derivatives revealed that modifications in the sulfonamide group significantly influenced their anticancer efficacy. The presence of the benzenesulfonyl moiety was crucial for enhancing the binding affinity to cancer cell targets, leading to increased apoptosis in tumor cells .

Case Study 2: Autophagy Modulation

Research has shown that certain pyrazole compounds can modulate autophagy pathways. The findings suggest that these compounds increase basal autophagy levels while impairing autophagic flux under specific conditions. This dual action could be leveraged for therapeutic strategies targeting cancer cells that rely on autophagy for survival under metabolic stress .

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthesis protocol for 4-(benzenesulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonylation of the pyrazole core and subsequent coupling with a butanamide moiety. Critical parameters include solvent selection (e.g., dichloromethane or toluene), temperature control to avoid side reactions, and catalysts such as palladium complexes for cross-coupling steps . Purification via column chromatography and characterization by NMR (¹H/¹³C) and HRMS are essential to confirm structural integrity .

Q. How is the structural conformation of this compound validated experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming bond angles, dihedral angles, and stereochemistry. For example, studies on analogous pyrazole-sulfonamide hybrids report mean C–C bond deviations of 0.004 Å and R-factors ≤0.042, ensuring high precision . Complementary techniques like FT-IR (for functional groups) and mass spectrometry (for molecular weight) are also employed .

Q. What biological screening assays are recommended for initial activity profiling?

- Methodological Answer : Enzyme inhibition assays (e.g., carbonic anhydrase or kinase inhibition) are common starting points. For pyrazole-sulfonamide derivatives, protocols involve spectrophotometric monitoring of enzymatic activity at 348 nm, with IC₅₀ values calculated using nonlinear regression . Cell-based assays (e.g., cytotoxicity via MTT) should use standardized cell lines (e.g., HeLa or MCF-7) and dose ranges (1–100 µM) to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, temperature) or impurities in synthesized batches. A systematic approach includes:

- Replicating experiments under standardized protocols (e.g., ISO guidelines).

- Purity verification via HPLC (≥95% purity threshold).

- Meta-analysis of existing data to identify outliers or confounding factors (e.g., solvent effects on solubility) .

Q. What computational strategies optimize the compound’s pharmacokinetic properties?

- Methodological Answer : Molecular dynamics (MD) simulations and QSAR modeling predict logP, bioavailability, and metabolic stability. For sulfonamide-pyrazole hybrids, docking studies with carbonic anhydrase IX (PDB ID: 3IAI) reveal key interactions (e.g., Zn²⁺ coordination via sulfonyl oxygen). ADMET predictors like SwissADME can prioritize derivatives with reduced hepatotoxicity .

Q. How to design a study investigating the compound’s mechanism of action in enzyme inhibition?

- Methodological Answer : Use kinetic assays (e.g., Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive). For benzenesulfonamide derivatives, pre-incubate the enzyme (e.g., carbonic anhydrase) with the compound, and monitor substrate turnover rates. Complementary techniques like isothermal titration calorimetry (ITC) quantify binding affinity (Kd) .

Q. What strategies mitigate challenges in regioselective functionalization of the pyrazole ring?

- Methodological Answer : Steric and electronic effects dominate regioselectivity. For 1,3-dimethylpyrazole derivatives, DFT calculations (e.g., Mulliken charge analysis) predict reactive sites. Experimental validation involves using directing groups (e.g., sulfonyl) or transition-metal catalysts (e.g., Pd(OAc)₂) to favor C-5 substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.